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Compound of Interest

Compound Name: HCAR2 agonist 1

Cat. No.: B15605256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of

agonists targeting the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G protein-coupled

receptor (GPCR) implicated in metabolic and inflammatory diseases. This document

summarizes quantitative binding data, details key experimental methodologies, and illustrates

the associated signaling pathways and experimental workflows.

Core Concepts in HCAR2 Agonist Binding
The interaction of an agonist with HCAR2 is characterized by two primary aspects: its binding

affinity and its binding kinetics.

Binding Affinity refers to the strength of the interaction between an agonist and HCAR2 at

equilibrium. It is a critical parameter in drug development as it often correlates with the

potency of a compound. High-affinity agonists bind strongly to the receptor, typically at lower

concentrations. Key metrics for affinity include:

Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which

50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher

binding affinity.

Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of the

receptors in a competition binding assay. Like Kd, a lower Ki signifies higher affinity.
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IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that

inhibits a specific biological response by 50%. While related to affinity, it is also influenced

by experimental conditions.

Binding Kinetics describes the rate at which an agonist binds to and dissociates from

HCAR2. These parameters provide a dynamic view of the drug-receptor interaction and can

significantly influence the duration of action and in vivo efficacy. The key kinetic parameters

are:

kon (Association Rate Constant): The rate at which an agonist binds to the receptor.

koff (Dissociation Rate Constant): The rate at which an agonist unbinds from the receptor.

The reciprocal of koff (1/koff) is the residence time, a measure of how long a drug stays

bound to its target.

Data Presentation: HCAR2 Agonist Binding
Parameters
The following tables summarize the binding affinity and functional potency data for a selection

of HCAR2 agonists.

Table 1: HCAR2 Agonist Binding Affinity (Kd and Ki)
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Compound Kd (µM) Ki (µM) Assay Method Reference

Niacin 0.058 0.04
Surface Plasmon

Resonance
[1]

Acipimox 0.429 -
Surface Plasmon

Resonance
[1]

MK-6892 0.022 0.004
Surface Plasmon

Resonance
[1][2]

Monomethyl

fumarate
- 0.18

Radioligand

Binding
[2]

5-butyl-1H-

pyrazole-3-

carboxylic acid

- 0.079
Radioligand

Binding
[2]

Table 2: HCAR2 Agonist Functional Potency (EC50)

Compound EC50 (µM) Assay Type Reference

Niacin 0.06 - 0.25 cAMP Inhibition [1][3]

Acipimox 2.6 - 6 cAMP Inhibition [1][3]

MK-6892 0.016 cAMP Inhibition [1][3]

3-HB (β-

hydroxybutyrate)
900

NanoBiT-Gi1

Dissociation
[4]

SCH 900271 0.0087 [35S]GTPγS Binding [2]

MK 1903 0.0275 [35S]GTPγS Binding [2]

GSK256073 0.0316 [35S]GTPγS Binding [2]

Note: EC50 values can vary depending on the specific functional assay and cell system used.

Signaling Pathways of HCAR2
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HCAR2 activation by an agonist primarily initiates signaling through the Gi/o pathway, leading

to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP

(cAMP) levels.[5] Additionally, HCAR2 can engage the β-arrestin pathway, which is involved in

receptor desensitization and internalization, and can also mediate distinct downstream

signaling events.[5][6]
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Start: Prepare Receptor Source
(e.g., cell membranes expressing HCAR2)

Incubate receptor with a fixed concentration
of radiolabeled ligand and varying

concentrations of unlabeled test compound.

Separate bound from free radioligand
(e.g., via vacuum filtration).

Quantify radioactivity of bound ligand
(e.g., using a scintillation counter).

Analyze data: Plot % inhibition vs. log[test compound]
to determine IC50 and calculate Ki.

End: Determine Binding Affinity (Ki)
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Start: Prepare SPR Sensor Chip

Immobilize purified HCAR2 receptor
onto the sensor chip surface.

Inject a series of concentrations of the
agonist (analyte) over the surface

and monitor the binding (association phase).

Flow buffer over the surface and monitor
the dissociation of the agonist

(dissociation phase).

Regenerate the sensor surface to remove
any remaining bound agonist.

Analyze the sensorgrams to determine
k-on, k-off, and Kd.

Repeat for next concentration

End: Determine Binding Affinity and Kinetics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Properties

Pharmacological Outcomes

High Binding Affinity
(Low Kd/Ki)

High Potency
(Low EC50/IC50)

Contributes to

Optimized Binding Kinetics
(e.g., slow k-off for prolonged action)

Desired In Vivo Efficacy
(e.g., sustained anti-lipolytic effect)

Influences duration and magnitude of

Is a prerequisite for
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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